4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride
Overview
Description
4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzoyl group, a fluorobenzene ring, and a sulphonyl fluoride moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then subjected to further reactions, including fluorination and sulfonylation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Industrial methods may also incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulphonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride involves its interaction with specific molecular targets. The sulphonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl chloride
- 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl bromide
- 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl iodide
Uniqueness
Compared to its analogs, 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride is unique due to the presence of the sulphonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and robust performance .
Properties
IUPAC Name |
4-[(4-chlorobenzoyl)carbamoylamino]-3-fluorobenzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O4S/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-12-6-5-10(7-11(12)16)24(17,22)23/h1-7H,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODPVCKMGSNXMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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